N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(phenylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a furan ring, a thiomorpholine ring, and a phenylsulfonyl group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiomorpholine is a sulfur-containing ring and phenylsulfonyl is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure would be characterized by the presence of the furan and thiomorpholine rings, along with the phenylsulfonyl group. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan ring, which is aromatic and thus relatively stable but can be reactive under certain conditions . The thiomorpholine ring could also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Synthesis Applications
Synthesis of Furans and Cyclopentenones : 2,3-Dibromo-1-(phenylsulfonyl)-1-propene, related to the chemical structure , is used as a versatile reagent for synthesizing furans and cyclopentenones, as demonstrated by Watterson et al. (Watterson et al., 2003).
Preparation of 2,4-Disubstituted Furan Derivatives : Haines et al. described a sulfone-based strategy for the preparation of these derivatives, indicating the compound's potential in organic synthesis (Haines et al., 2011).
Biological Activity
Antioxidant and Anticancer Activity : A study by Tumosienė et al. explored the antioxidant and anticancer activities of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which are structurally similar to the compound (Tumosienė et al., 2020).
Neuroprotective Effects : ONO-1924H, a novel inhibitor of poly ADP-ribose polymerase (PARP), has shown neuroprotective effects on cytotoxicity in PC12 cells and ischemic cerebral damage, as investigated by Kamanaka et al. This suggests the potential for related compounds in treating neurological conditions (Kamanaka et al., 2004).
Chemotherapeutic Applications
Root Growth-Inhibitory Activity : Kitagawa and Asada studied the root growth-inhibitory activity of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides, indicating the compound's relevance in agricultural research (Kitagawa & Asada, 2005).
In Vitro Anti-Tuberculosis Activity : Bai et al. reported the synthesis and computational study of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives, showing their potential in anti-tuberculosis activity (Bai et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c22-19(7-13-27(23,24)17-4-2-1-3-5-17)20-14-18(16-6-10-25-15-16)21-8-11-26-12-9-21/h1-6,10,15,18H,7-9,11-14H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFDBAHGHIATKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.